(1r)-1-(2-Methylpyridin-3-yl)ethan-1-amine
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Overview
Description
“(1R)-1-(2-Methylpyridin-3-yl)ethan-1-amine,” also known as ®-2-methyl-3-pyridylmethylamine, is a chiral amine compound. Its chemical structure consists of a pyridine ring with a methyl group at the 2-position and an ethylamine side chain attached to the 1-position. The stereochemistry is specified as (1R), indicating that the chiral center is in the R configuration.
Preparation Methods
Synthetic Routes: Several synthetic routes exist for the preparation of this compound. One common method involves the reductive amination of 2-methylpyridine with an appropriate amine source. For example:
Reductive Amination with Formaldehyde and Ammonium Formate:
Other Methods:
Industrial Production: The industrial production of this compound typically involves large-scale synthesis using optimized conditions. specific proprietary methods may vary among manufacturers.
Chemical Reactions Analysis
Reactivity:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidation products.
Reduction: Reduction of the pyridine ring or the amine group can occur.
Substitution: Nucleophilic substitution reactions at the pyridine nitrogen or the ethylamine nitrogen are possible.
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can be used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.
Substitution: Alkyl halides or other electrophiles can be employed.
- Oxidation: Oxidized derivatives of the compound.
- Reduction: Reduced forms of the compound.
- Substitution: Alkylated or substituted derivatives.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of other compounds.
Biology: Investigated for its potential biological activity (e.g., as ligands for receptors).
Medicine: May have applications in drug discovery or as intermediates in pharmaceutical synthesis.
Industry: Used in the production of fine chemicals.
Mechanism of Action
The specific mechanism of action for this compound depends on its application. It could act as a ligand, enzyme inhibitor, or participate in metabolic pathways. Further research is needed to elucidate its precise mode of action.
Comparison with Similar Compounds
Similar Compounds: Other pyridine-based amines with similar structures.
Uniqueness: Highlight its stereochemistry (R configuration) and specific substituents.
Properties
Molecular Formula |
C8H12N2 |
---|---|
Molecular Weight |
136.19 g/mol |
IUPAC Name |
(1R)-1-(2-methylpyridin-3-yl)ethanamine |
InChI |
InChI=1S/C8H12N2/c1-6(9)8-4-3-5-10-7(8)2/h3-6H,9H2,1-2H3/t6-/m1/s1 |
InChI Key |
LWIWISPHEYROCV-ZCFIWIBFSA-N |
Isomeric SMILES |
CC1=C(C=CC=N1)[C@@H](C)N |
Canonical SMILES |
CC1=C(C=CC=N1)C(C)N |
Origin of Product |
United States |
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